molecular formula C21H21ClN6 B11296134 N~4~-(4-chloro-2-methylphenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chloro-2-methylphenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11296134
M. Wt: 392.9 g/mol
InChI Key: GTVKZBAAPKYGLE-UHFFFAOYSA-N
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Description

N~4~-(4-chloro-2-methylphenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various phenyl groups. The presence of chloro and methyl groups on the phenyl rings adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chloro-2-methylphenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted pyrimidines under controlled conditions. The reaction often requires the use of catalysts, such as copper(II) sulfate, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-chloro-2-methylphenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~4~-(4-chloro-2-methylphenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N4-(4-chloro-2-methylphenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)urea
  • 4-chloro-2-methylphenyl-3,4-dimethylphenylmethanone
  • N-(4-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)acetamide

Uniqueness

N~4~-(4-chloro-2-methylphenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its pyrazolopyrimidine core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H21ClN6

Molecular Weight

392.9 g/mol

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H21ClN6/c1-12-5-7-16(10-13(12)2)24-21-26-19(17-11-23-28(4)20(17)27-21)25-18-8-6-15(22)9-14(18)3/h5-11H,1-4H3,(H2,24,25,26,27)

InChI Key

GTVKZBAAPKYGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)Cl)C)C

Origin of Product

United States

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